1-(3-Hydroxyphenyl)pentan-1-one
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Overview
Description
1-(3-Hydroxyphenyl)pentan-1-one is an organic compound with the molecular formula C11H14O2. It is a ketone with a hydroxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxyphenyl)pentan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-hydroxybenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxyphenyl)pentanol.
Substitution: Formation of various substituted phenylpentanones depending on the substituent introduced.
Scientific Research Applications
1-(3-Hydroxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)pentan-1-one
- 1-(4-Hydroxyphenyl)pentan-1-one
- 1-(3-Methoxyphenyl)pentan-1-one
Uniqueness
1-(3-Hydroxyphenyl)pentan-1-one is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
Properties
CAS No. |
62810-51-9 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
AMBRFTUIPSVUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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